molecular formula C7H6N2O B1632258 1H-Pyrrolo[2,3-b]pyridin-5-ol CAS No. 98549-88-3

1H-Pyrrolo[2,3-b]pyridin-5-ol

Cat. No.: B1632258
CAS No.: 98549-88-3
M. Wt: 134.14 g/mol
InChI Key: VUQZKLXKFUBWRP-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridin-5-ol is a heterocyclic compound with the molecular formula C7H6N2O. It is known for its unique structure, which includes a fused pyrrole and pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[2,3-b]pyridin-5-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-aminopyridine, a series of reactions including nitration, reduction, and cyclization can yield the desired compound. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound often involves optimizing the synthetic routes for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally friendly solvents. Continuous flow reactors and other advanced technologies may be employed to enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-b]pyridin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[2,3-b]pyridines .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridin-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1H-Pyrrolo[2,3-b]pyridin-5-ol exerts its effects involves interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridin-5-ol can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer unique reactivity and potential for diverse applications .

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-6-3-5-1-2-8-7(5)9-4-6/h1-4,10H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQZKLXKFUBWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621793
Record name 1H-Pyrrolo[2,3-b]pyridin-5-ol
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Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98549-88-3
Record name 1H-Pyrrolo[2,3-b]pyridin-5-ol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo(2,3-b)pyridin-5-ol
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Record name 1H-Pyrrolo[2,3-b]pyridin-5-ol
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Record name 1H-pyrrolo[2,3-b]pyridin-5-ol
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Synthesis routes and methods I

Procedure details

A suspension of 5-methoxy-1H-pyrrolo[2,3-b]pyridine (210 mg, 1.42 mmol), (Heterocycles 50, (2), 1065-1080, (1999)), in dichloromethane (10 ml) was stirred in an inert atmosphere, a 1.0M solution of boron tribromide in dichloromethane (4.3 ml, 4.3 mmol) added dropwise and the mixture stirred at ambient temperature overnight. The reaction mixture was taken to pH6 by the dropwise addition of 5N aqueous sodium hydroxide and further diluted with water. The aqueous solution was extracted several times with ethyl acetate, the extracts combined, washed with water followed by brine and dried over magnesium sulphate. The ethyl acetate solvent was removed ‘in vacuo’ and the residue purified by column chromatography, eluting with dichloromethane/methanol (95/5), to give a white solid. The solid was triturated with ether, filtered and dried to give 5-hydroxy-1H-pyrrolo[2,3-b]pyridine (108 mg, 57%).
Quantity
210 mg
Type
reactant
Reaction Step One
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10 mL
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solvent
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solution
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4.3 mL
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Synthesis routes and methods II

Procedure details

Boron tribromide (0.506 μl, 5.35 mmol) in methylene chloride (1 ml) was added to a solution of 5-methoxy-7-azaindole (0.36 g, 2.43 mmol) in methylene chloride (25 ml) cooled at −30° C. The mixture was left to warm up to ambient temperature and was stirred overnight. The mixture was poured onto ice and water and the pH of the aqueous phase was adjusted to 6. The organic phase was separated and the aqueous phase was further extracted with ethyl acetate. The organic phases were combined, washed with brine, dried over magnesium sulphate and evaporated. The residue was purified by column chromatography eluting with increasingly polar mixtures of methylene chloride and methanol to give 5-hydroxy-7-azaindole (0.23 g, 71%).
Quantity
0.506 μL
Type
reactant
Reaction Step One
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0.36 g
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reactant
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1 mL
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solvent
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25 mL
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Synthesis routes and methods III

Procedure details

To a solution of 5-methoxy-1H-pyrrolo[2,3-b]pyridine (81, 0.5 g, 3 mmol) in tetrahydrofuran (20 mL) was added boron tribromide (1.5 g, 6.0 mmol) at 0° C. The reaction mixture was allowed to warm to room temperature, then stirred at room temperature for 3 hours. The reaction mixture was quenched by methanol. After repeated addition of methanol and removal of solvent, the concentrated reaction mixture was dissolved in ethyl acetate and water. The organic layer was collected, washed with brine, and dried over magnesium sulfate. After removal of solvent, the residue was purified by silica gel column chromatography eluting with ethyl acetate in hexane to provide the compound as an off-white solid (82, 0.18 g, 40%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.5 g
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reactant
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20 mL
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Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrolo[2,3-b]pyridin-5-ol
Reactant of Route 2
1H-Pyrrolo[2,3-b]pyridin-5-ol
Reactant of Route 3
1H-Pyrrolo[2,3-b]pyridin-5-ol
Reactant of Route 4
Reactant of Route 4
1H-Pyrrolo[2,3-b]pyridin-5-ol
Reactant of Route 5
1H-Pyrrolo[2,3-b]pyridin-5-ol
Reactant of Route 6
1H-Pyrrolo[2,3-b]pyridin-5-ol

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